molecular formula C8H6Cl2N2S B1660118 5,6-dichloro-1-methyl-1,3-dihydro-2H-benzimidazole-2-thione CAS No. 71806-06-9

5,6-dichloro-1-methyl-1,3-dihydro-2H-benzimidazole-2-thione

Cat. No. B1660118
CAS RN: 71806-06-9
M. Wt: 233.12 g/mol
InChI Key: HBFNHPDUEBKGDZ-UHFFFAOYSA-N
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Description

5,6-dichloro-1-methyl-1,3-dihydro-2H-benzimidazole-2-thione is a derivative of benzimidazole . Benzimidazole is a biologically important scaffold and it is a useful structural motif for the development of molecules of pharmaceutical or biological interest .


Synthesis Analysis

The synthesis of benzimidazole derivatives involves alkylation reactions . Alkylated, benzylated and bromoalkylated benzimidazole-thione that intramolecularly heterocyclized to 3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole were synthesized . The chemical structure of the synthesized product was characterized by Infra Red, 1H-NMR, 13C-NMR, and Mass spectroscopy .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives was confirmed by X-ray single crystallography . The molecular formula of a similar compound, 5,6-dichloro-1,3-dihydro-2H-benzimidazol-2-one, is C7H4Cl2N2O .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzimidazole derivatives include alkylation reactions . The reaction involves the formation of alkylated, benzylated and bromoalkylated benzimidazole-thione that intramolecularly heterocyclizes to 3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 5,6-dichloro-1,3-dihydro-2H-benzimidazol-2-one, include a molecular weight of 203.03 and a linear formula of C7H4Cl2N2O .

properties

IUPAC Name

5,6-dichloro-3-methyl-1H-benzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2S/c1-12-7-3-5(10)4(9)2-6(7)11-8(12)13/h2-3H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFNHPDUEBKGDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2NC1=S)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80392258
Record name 5,6-Dichloro-1-methyl-1,3-dihydro-2H-benzimidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-dichloro-1-methyl-1,3-dihydro-2H-benzimidazole-2-thione

CAS RN

71806-06-9
Record name NSC142176
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142176
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,6-Dichloro-1-methyl-1,3-dihydro-2H-benzimidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-dichloro-1-methyl-1,3-dihydro-2H-benzimidazole-2-thione
Reactant of Route 2
5,6-dichloro-1-methyl-1,3-dihydro-2H-benzimidazole-2-thione
Reactant of Route 3
5,6-dichloro-1-methyl-1,3-dihydro-2H-benzimidazole-2-thione
Reactant of Route 4
5,6-dichloro-1-methyl-1,3-dihydro-2H-benzimidazole-2-thione
Reactant of Route 5
5,6-dichloro-1-methyl-1,3-dihydro-2H-benzimidazole-2-thione
Reactant of Route 6
5,6-dichloro-1-methyl-1,3-dihydro-2H-benzimidazole-2-thione

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